3-Bromo-2,5-dimethylpyridine 1-oxide
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Overview
Description
3-Bromo-2,5-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it contains bromine and methyl substituents at the 3 and 2,5 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethylpyridine 1-oxide typically involves the bromination of 2,5-dimethylpyridine followed by oxidation. One common method includes the use of bromine as the brominating agent and hydrogen peroxide or m-chloroperbenzoic acid as the oxidizing agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions typically yield the parent pyridine .
Scientific Research Applications
3-Bromo-2,5-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylpyridine 1-oxide involves its interaction with molecular targets through its bromine and N-oxide functionalities. The bromine atom can participate in electrophilic substitution reactions, while the N-oxide group can act as a nucleophile or an oxidizing agent. These interactions can lead to the formation of various reaction intermediates and products, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyridine N-oxide: Lacks the bromine substituent.
3-Bromo-2-methylpyridine: Lacks the N-oxide group.
3,5-Dimethylpyridine N-oxide: Lacks the bromine substituent at the 3 position
Uniqueness
3-Bromo-2,5-dimethylpyridine 1-oxide is unique due to the presence of both the bromine and N-oxide functionalities, which confer distinct reactivity and properties compared to its analogs. This combination allows for a broader range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-bromo-2,5-dimethyl-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(8)6(2)9(10)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGJSJBXTHTYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([N+](=C1)[O-])C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-20-3 |
Source
|
Record name | Pyridine, 3-bromo-2,5-dimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17117-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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